Sinomenine

Beschreibung

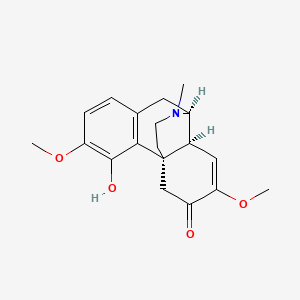

Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Assignment |

|---|---|

| 207.3 | C-6 carbonyl |

| 152.1 | C-3 methoxy |

| 147.8 | C-7 methoxy |

| 112.4 | C-1 (aromatic) |

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.72 | singlet | H-1 (aromatic) |

| 3.82 | singlet | OCH₃ (C-3) |

| 2.45 | triplet | H-9 (ethylamine) |

Infrared Spectroscopy (IR)

| Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|

| 3350 | O-H stretch (phenolic) |

| 1675 | C=O stretch (conjugated) |

| 1590 | C=C aromatic |

| 1260 | C-O methoxy |

Eigenschaften

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYYVPJSBIVGPH-QHRIQVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-33-7 (hydrochloride salt) | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00871595 | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-53-7 | |

| Record name | Sinomenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sinomenine can be synthesized through various chemical reactions involving its functional groups. The synthesis often involves the following steps:

Alkalization: The initial step involves alkalization of the plant extract.

Extraction: The alkaloid is then extracted using solvents like 1-heptanol.

Water Washing and Acid-Water Stripping: The extract is washed with water and stripped using acid-water.

Drying and Crystallization: Finally, the compound is dried and crystallized to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar steps but on a larger scale. The process includes:

Extraction from Sinomenium acutum: Using solvents and advanced extraction techniques.

Purification: Through crystallization and other purification methods to ensure high purity.

Analyse Chemischer Reaktionen

Halogenation Reaction

The halogenation of C-ring hydrogenated sinomenine is conducted using N-iodosuccinimide (NIS):

-

Reagents : NIS in dichloromethane.

-

Procedure : The C-ring hydrogenated this compound is treated with NIS, leading to the formation of 1-iodo-C-ring hydrogenated this compound. This reaction is optimized to minimize by-products by controlling the addition rate of NIS .

Heck Reaction for Cinnamate Derivatives

The synthesis of C-ring hydrogenated this compound cinnamate derivatives involves a Heck reaction:

-

Reagents : Various acrylates, palladium acetate as a catalyst, and triphenylphosphine as a ligand.

-

Procedure : The reaction is performed in DMF at elevated temperatures, yielding cinnamate derivatives with yields ranging from 84% to 93% .

Diketone Formation

When this compound is refluxed with concentrated hydrochloric acid, it forms a diketone scaffold:

-

Mechanism : The diketone scaffold can undergo further reactions, such as benzilic rearrangement under alkaline conditions, although such rearrangements were not observed in specific experiments due to the reaction conditions .

The following table summarizes key chemical properties and reactions associated with this compound:

| Reaction Type | Reagents Used | Products Formed | Yield (%) |

|---|---|---|---|

| Hydrogenation | Zinc amalgam, HCl | C-ring hydrogenated this compound | Not specified |

| Halogenation | NIS | 1-iodo-C-ring hydrogenated this compound | Not specified |

| Heck Reaction | Acrylates, Pd(OAc) | C-ring hydrogenated this compound cinnamate derivatives | 84% - 93% |

| Diketone Formation | Concentrated HCl | Diketone scaffold | Not specified |

4. Biological Activities Related to Chemical Reactions

Research has indicated that the chemical modifications of this compound significantly influence its biological activities. For instance:

-

Anti-inflammatory Effects : this compound and its derivatives exhibit potent anti-inflammatory properties, which are enhanced through structural modifications.

-

Immunomodulatory Activities : The ability to modulate immune responses has been linked to specific functional groups introduced during chemical reactions .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Immunosuppressive Effects

Sinomenine has been widely studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the progression of rheumatoid arthritis by regulating the secretion of inflammatory cytokines and affecting monocyte/macrophage subsets. In a study involving rheumatoid arthritis patients, this compound was shown to significantly reduce disease activity scores and inflammatory cytokine levels, suggesting its potential as a therapeutic agent in autoimmune conditions .

Case Study: Rheumatoid Arthritis

- Objective : Evaluate the efficacy of this compound in rheumatoid arthritis.

- Findings : this compound treatment led to decreased levels of IL-1α, IL-6, TNF-α, and other inflammatory markers. The study highlighted this compound's ability to improve systemic inflammatory conditions through modulation of immune responses .

Cardiovascular Applications

Recent studies have highlighted this compound's potential in treating cardiovascular diseases, particularly vascular calcification. This compound has been shown to inhibit vascular smooth muscle cell calcification by regulating microRNA expression and reducing inflammatory signaling pathways such as Toll-like receptor 4 and nuclear factor kappa B .

Case Study: Vascular Calcification

- Objective : Investigate the effect of this compound on vascular calcification in uremic rats.

- Findings : this compound significantly inhibited vascular smooth muscle cell proliferation and calcification in a dose-dependent manner. It also demonstrated comparable effects to sodium thiosulfate, a known treatment for vascular calcification .

Neuroprotective Properties

This compound exhibits neuroprotective effects that make it a candidate for treating central nervous system disorders. It has been shown to alleviate neuroinflammation and oxidative stress in models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study: Neuroprotection

- Objective : Assess the neuroprotective effects of this compound in models of traumatic brain injury.

- Findings : this compound administration reduced neuronal apoptosis and inflammation, contributing to improved functional recovery post-injury .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer types, including breast, lung, liver, and prostate cancers. It inhibits cancer cell proliferation by targeting key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR .

Case Study: Breast Cancer

- Objective : Evaluate the effects of this compound on breast cancer stem cells.

- Findings : this compound reduced the stemness of CD44+/CD24− breast cancer stem cells by downregulating WNT10B expression, inhibiting their ability to self-renew and invade .

Summary Table of Applications

Wirkmechanismus

Sinomenine exerts its effects through multiple mechanisms:

Anti-inflammatory: Inhibits the NF-κB and MAPK pathways, reducing the production of pro-inflammatory cytokines.

Analgesic: Modulates the release of histamine and other mediators involved in pain perception.

Immunosuppressive: Regulates the immune response by affecting T lymphocyte activity and cytokine production.

Antitumor: Induces apoptosis and inhibits cell proliferation through pathways like PI3K/Akt/mTOR and JAK/STAT.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound A

- Structural Similarity: Shares a benzylisoquinoline core with Sinomenine but differs in functional groups (e.g., hydroxylation patterns) .

- Functional Contrast: Lacks this compound’s ability to modulate GABAA receptors, resulting in weaker central analgesic effects .

Compound B

- Molecular Weight/Formula: Similar to this compound (MW ~330 g/mol) but with altered stereochemistry .

- Reactivity: Exhibits lower stability under oxidative conditions due to the absence of this compound’s methoxy groups .

Functionally Similar Compounds

Arphamenine B Hemisulfate

- Biological Activity: Like this compound, it shows anti-inflammatory properties but primarily targets metalloproteases rather than neuroimmune pathways .

- Pharmacokinetics: Limited bioavailability compared to this compound’s sustained release in lipid-based formulations (e.g., thermosensitive gels) .

Nicotine (in Behavioral Studies)

- Mechanistic Contrast: While both alkaloids affect dopaminergic pathways, this compound uniquely reverses conditioned aversion to nicotine in Drosophila models without altering naive aversion, suggesting selective modulation of addiction-related memory .

Pharmacokinetic Comparison

Key Research Findings and Unique Advantages of this compound

Multi-Target Efficacy: Unlike single-target compounds (e.g., NSAIDs), this compound simultaneously addresses symptoms (pain) and causes (neuroinflammation) of chronic diseases .

Formulation Advancements : Liposomal thermosensitive gels enhance its bioavailability and sustain release, outperforming traditional injections .

Biologische Aktivität

Sinomenine, a monomer alkaloid derived from the rhizome of Sinomenium acutum, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, analgesic, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Pharmacological Effects

This compound exhibits a broad spectrum of pharmacological properties:

- Anti-inflammatory Activity : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. In collagen-induced arthritis (CIA) models, treatment with this compound resulted in significantly reduced serum levels of these cytokines and improved clinical scores related to inflammation .

- Analgesic Effects : Research indicates that this compound produces analgesic effects through central mechanisms involving NMDA receptors and mTOR signaling pathways. It has been effective in alleviating pain in models of neuropathic pain and postoperative pain .

- Antitumor Activity : this compound demonstrates significant antitumor effects across various cancer types, including breast, lung, liver, and ovarian cancers. It induces apoptosis in cancer cells and enhances the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU) .

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Cytokine Modulation : this compound's ability to regulate immune responses is evidenced by its modulation of T cell subsets and inhibition of macrophage activation through the TLR4/MyD88/NF-κB signaling pathway .

-

Signal Pathway Inhibition : this compound inhibits key signaling pathways involved in cancer progression:

- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. This compound downregulates components of this pathway, leading to reduced tumor growth .

- MAPK Pathway : Inhibition of this pathway contributes to the antitumor effects by inducing apoptosis and reducing cell migration .

- Neuroprotective Effects : Studies indicate that this compound can promote M2 polarization in macrophages, which is associated with neuroprotection in models of ischemia .

1. Rheumatoid Arthritis

In a study involving CIA rats, this compound treatment led to a significant decrease in foot swelling and inflammatory markers, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

2. Cancer Treatment

In vitro studies demonstrated that this compound inhibited the proliferation of ovarian cancer cells by reducing AKT activity and promoting apoptosis through ROS generation .

Data Summary

| Biological Activity | Model | Key Findings |

|---|---|---|

| Anti-inflammatory | CIA Rats | Reduced IL-1β and TNF-α levels; improved clinical scores |

| Analgesic | Neuropathic Pain Models | Central mechanism via NMDA receptors; effective pain relief |

| Antitumor | Various Cancer Cell Lines | Induced apoptosis; enhanced 5-FU efficacy; inhibited proliferation via PI3K/Akt/mTOR pathway |

Q & A

Q. What are the established mechanisms of action of sinomenine in modulating inflammatory pathways?

Methodological Answer: To investigate this, combine in vitro assays (e.g., cytokine profiling in LPS-stimulated macrophages) with in vivo models (e.g., murine collagen-induced arthritis). Validate mechanistic hypotheses via Western blot for NF-κB pathway proteins (p65, IκBα) and qPCR for pro-inflammatory cytokines (TNF-α, IL-6). Include dose-response curves to establish potency thresholds. Compare results with known inhibitors (e.g., dexamethasone) to contextualize efficacy .

Q. How does this compound’s pharmacokinetic profile influence its bioavailability in different administration routes?

Methodological Answer: Use HPLC-MS/MS to measure plasma concentrations in rodent models after oral, intravenous, or intraperitoneal administration. Calculate pharmacokinetic parameters (C~max~, T~max~, AUC, t~1/2~) and assess hepatic first-pass metabolism via liver microsomal incubation assays. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported IC~50~ values of this compound across cell-based assays?

Methodological Answer: Systematically compare assay conditions:

- Cell lines (primary vs. immortalized, passage number).

- Incubation duration and serum concentration.

- Compound purity (validate via NMR and HPLC).

Perform a meta-analysis of existing data using random-effects models to adjust for methodological heterogeneity. Include positive controls (e.g., cyclosporine for immunosuppression studies) to normalize cross-study variability .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives targeting opioid receptors?

Methodological Answer:

Computational Modeling: Use molecular docking simulations with cryo-EM-derived μ-opioid receptor structures to predict binding affinities.

Synthetic Derivatization: Modify functional groups (e.g., hydroxyl at C3/C6; stereochemistry of the tetrahydrofuran ring).

Validation: Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone) and functional assays (cAMP inhibition). Apply false discovery rate (FDR) corrections for multiple comparisons .

Q. What statistical approaches are appropriate for analyzing dose-dependent neuroprotective effects of this compound in neurodegenerative models?

Methodological Answer:

- Nonlinear Regression: Fit dose-response data to a four-parameter logistic model for EC~50~ calculation.

- Longitudinal Analysis: Use mixed-effects ANOVA to account for repeated measurements in in vivo neurodegeneration timelines.

- Survival Analysis: Apply Kaplan-Meier curves with log-rank tests for studies evaluating neuronal survival in conditions like Parkinson’s disease models .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate plasma/tissue concentrations with effect biomarkers.

Tissue Distribution Studies: Use radiolabeled this compound (¹⁴C or ³H) to quantify organ-specific uptake.

Metabolite Screening: Identify active metabolites via LC-QTOF-MS and test their bioactivity .

Q. What methodologies validate the specificity of this compound’s interaction with proposed molecular targets (e.g., TLR4)?

Methodological Answer:

- Knockout Models: Use TLR4-deficient macrophages to confirm target dependence in cytokine suppression assays.

- Surface Plasmon Resonance (SPR): Measure binding kinetics (k~on~, k~off~) between this compound and recombinant TLR4.

- RNA Interference: Silence candidate targets (e.g., MyD88) and assess rescue effects .

Experimental Design Challenges

Q. How to optimize extraction protocols for this compound to ensure reproducibility in phytochemical studies?

Methodological Answer:

- Solvent Screening: Compare polar/non-polar solvents (e.g., ethanol, chloroform) via Soxhlet extraction.

- Standardization: Document plant source, harvest time, and drying conditions. Validate purity with HPLC-UV (λ~max~ = 265 nm).

- Green Chemistry: Assess microwave- or ultrasound-assisted extraction for yield efficiency .

Q. What controls are essential in assessing this compound’s immunomodulatory effects in co-culture systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.